![molecular formula C20H16N6O B2496712 2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 848747-79-5](/img/structure/B2496712.png)
2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of highly specialized heterocyclic compounds, which are of significant interest in various fields of chemistry and pharmacology due to their complex structure and potential biological activities. Such compounds are often synthesized for research purposes, exploring their chemical reactions, properties, and potential applications in different areas.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of novel ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, prepared via condensation of specific precursor compounds under reflux conditions (Gomha & Farghaly, 2011). This illustrates the complexity and multi-step nature of synthesizing such compounds, often requiring specific conditions and reagents.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple heterocyclic rings, including pyrazolo, triazolo, and pyrimidin rings. These structures are confirmed through various analytical techniques, including IR, 1H NMR, and mass spectral data, providing insights into the compound's molecular framework and the positioning of substituents (Gomha & Farghaly, 2011).
Chemical Reactions and Properties
Compounds in this class can undergo a variety of chemical reactions, including reactions with active methylene compounds, hydrazine hydrate, and hydroxylamine, leading to the formation of different substituted products. These reactions highlight the reactive nature of such compounds and their potential to be transformed into various derivatives with potentially different properties and activities (Farghaly, 2008).
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Impact Studies
Environmental Exposure Assessment :Research on organophosphorus (OP) and pyrethroid (PYR) pesticides, closely related in structure and application to the compound , highlights the importance of understanding environmental exposure and its impact on public health. Studies have focused on measuring the exposure of children to these pesticides, emphasizing the need for public health policies to regulate the use of such chemicals due to their neurotoxic properties (Babina et al., 2012).
Drug Metabolism and Pharmacokinetics
Investigating Metabolic Pathways :Research on the metabolic pathways and excretion of drugs, such as INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, provides a framework for understanding how similar complex molecules might be metabolized and excreted in humans. This information is crucial for drug development and safety evaluation, offering insights into the pharmacokinetics of novel therapeutic agents (Shilling et al., 2010).
Neuroprotective and Antagonistic Effects
Neuroprotection in Parkinson's Disease :The neuroprotective effects of caffeine and certain adenosine A(2A) receptor antagonists in models of Parkinson's disease suggest potential applications for related compounds in neurodegenerative disease research. Understanding how these compounds interact with neuroreceptors can lead to the development of new therapeutic strategies for diseases like Parkinson's (Chen et al., 2001).
Immunological Impact Studies
Immunological Responses to Therapy :Studies on the effects of combination adjuvant therapy in malignant melanoma have explored the immunological impacts of various treatments, including the administration of interferons and chemotherapeutic agents. These studies are pivotal in understanding how complex molecules might modulate the immune system in the context of cancer treatment (Umeda et al., 1998).
Exposure to Environmental Toxins
Characterizing Environmental Toxin Exposure :Research on the exposure of children to neonicotinoid insecticides, as well as OP and PYR insecticides, underscores the importance of characterizing environmental toxin exposure. Such studies inform risk assessment and safety guidelines for exposure to complex chemical compounds in daily life (Osaka et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the formation of essential hydrogen bonds with Leu83, a key residue in the active site of CDK2 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This results in the arrest of cell growth and proliferation .
Pharmacokinetics
These properties are crucial for predicting the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Furthermore, it induces apoptosis within HCT cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-12-7-8-14(9-13(12)2)26-19-16(10-22-26)20-23-18(24-25(20)11-21-19)15-5-3-4-6-17(15)27/h3-11,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSYDOPUMGZLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

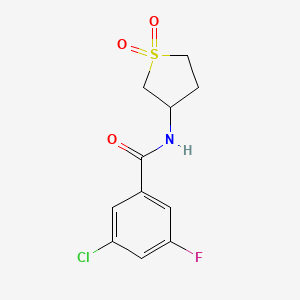

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)
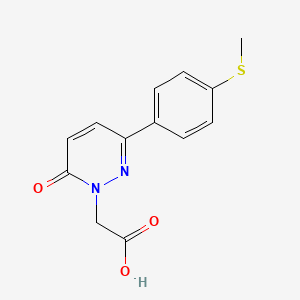
![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)
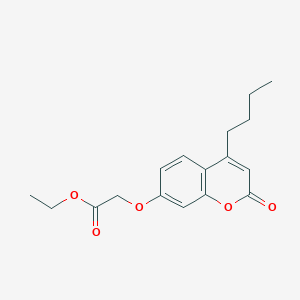
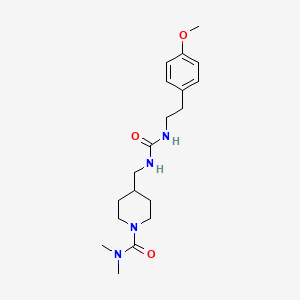
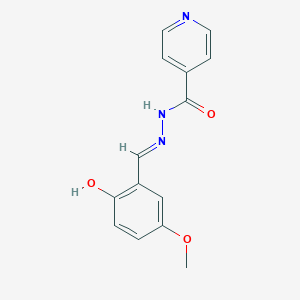
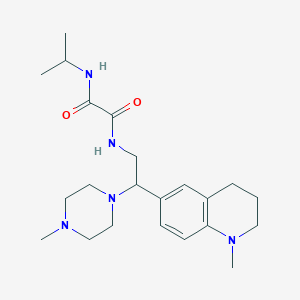
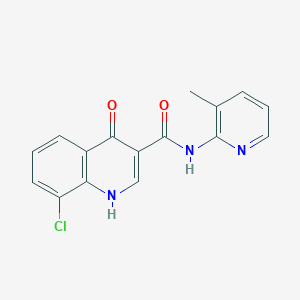
![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)
![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)